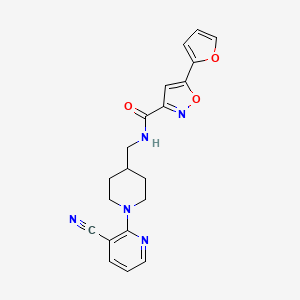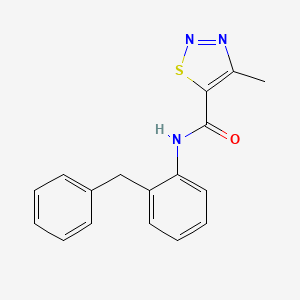
N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simple precursors undergoing condensation, cyclization, and functional group transformations. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involved three-component reactions with the use of catalysts like NaHSO4 . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides was achieved through a one-pot ring conversion reaction . These methods could potentially be adapted for the synthesis of "N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide."
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide was established by spectral analysis and X-ray diffraction studies . The molecular geometries and electronic structures of the compounds are often optimized and calculated using computational methods such as DFT/B3LYP functional, which could be applied to analyze the molecular structure of "N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide" .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is explored through their participation in various reactions. For example, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan led to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of the corresponding carboxylic acid . Understanding these reaction mechanisms can provide insights into the potential chemical reactions of "N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using techniques such as FT-IR, NMR, MS, and UV-visible spectra. For instance, the novel pyrazole derivative discussed in paper was characterized by these methods, and its thermal decomposition was studied by thermogravimetric analysis. The antimicrobial screening of some compounds indicates potential biological activities, which could also be relevant for "N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide" .
Case Studies
While there are no direct case studies on "N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide," the papers provide examples of biological evaluations of similar compounds. For instance, substituted benzamides and benzene sulfonamides were synthesized and screened for anti-inflammatory and anti-cancer activities . Additionally, docking studies were performed to predict the interaction of synthesized compounds with biological targets .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research into similar chemical structures has highlighted significant anticancer activities. For instance, studies have found that derivatives of thiadiazole, a structurally related compound, exhibit potent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds' efficacy is often compared to established chemotherapy agents, with some derivatives showing superior anticancer activities (Ravinaik et al., 2021; Salahuddin et al., 2014). These findings suggest that N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide may have potential applications in cancer research, possibly offering new pathways for therapeutic intervention.
Antimicrobial and Antitubercular Activities
Further studies on structurally related compounds have also demonstrated potent antimicrobial and antitubercular activities. Compounds bearing the thiadiazole moiety have been identified with significant potency against Mycobacterium tuberculosis, highlighting the potential for N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide and its derivatives in treating tuberculosis and other bacterial infections (Shruthi et al., 2016). These studies imply that the compound could be valuable in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance.
Antiviral and Anti-Influenza Activities
Investigations into benzamide-based compounds reveal significant antiviral activities, particularly against avian influenza virus strains. Such compounds have been synthesized and shown to exhibit remarkable antiavian influenza virus activity, suggesting a promising avenue for N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide research in antiviral drug development (Hebishy et al., 2020). This indicates potential applications in creating new treatments for influenza and possibly other viral infections.
Potential in Treating Hypertension
Related research into N-(biphenylylmethyl)imidazoles, compounds with a similar structural motif, has uncovered their role as potent, orally active antihypertensives. These findings suggest that exploring the cardiovascular effects of N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide could yield new therapeutic options for managing hypertension (Carini et al., 1991).
Eigenschaften
IUPAC Name |
N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-16(22-20-19-12)17(21)18-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURAHBLBGIETDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

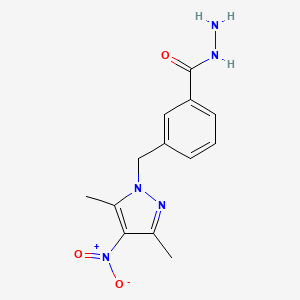
![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505927.png)

![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)
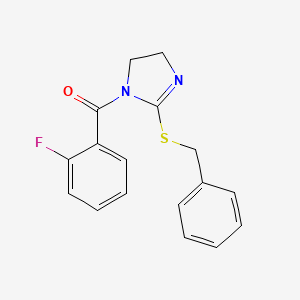

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)
![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)
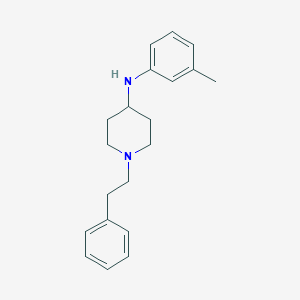
![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)
